BenchChemオンラインストアへようこそ!

2-ethoxy-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide

COX-2 inhibition anti-inflammatory enzyme assay

2-Ethoxy-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide (CAS: 2034489-61-5) is a hybrid heterocyclic small molecule (C₁₄H₁₇NO₄S, MW 295.35) combining a thiophene-furan biaryl core with a β-hydroxyethyl acetamide linker and a terminal ethoxyacetyl moiety. The compound features two hydrogen bond donors, five hydrogen bond acceptors, a topological polar surface area (TPSA) of 99.9 Ų, and a computed XLogP3 of 1.1.

Molecular Formula C14H17NO4S
Molecular Weight 295.35
CAS No. 2034489-61-5
Cat. No. B2873334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide
CAS2034489-61-5
Molecular FormulaC14H17NO4S
Molecular Weight295.35
Structural Identifiers
SMILESCCOCC(=O)NCC(C1=CC=C(O1)C2=CSC=C2)O
InChIInChI=1S/C14H17NO4S/c1-2-18-8-14(17)15-7-11(16)13-4-3-12(19-13)10-5-6-20-9-10/h3-6,9,11,16H,2,7-8H2,1H3,(H,15,17)
InChIKeyNSMDVRUEXNDIBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2034489-61-5 (2-Ethoxy-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide): Chemical Identity, Core Properties, and Research Procurement Baseline


2-Ethoxy-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide (CAS: 2034489-61-5) is a hybrid heterocyclic small molecule (C₁₄H₁₇NO₄S, MW 295.35) combining a thiophene-furan biaryl core with a β-hydroxyethyl acetamide linker and a terminal ethoxyacetyl moiety [1]. The compound features two hydrogen bond donors, five hydrogen bond acceptors, a topological polar surface area (TPSA) of 99.9 Ų, and a computed XLogP3 of 1.1 [2]. It is commercially available from multiple research chemical suppliers at ≥95% purity for non-human research use only [1].

Why Generic Substitution Fails for 2034489-61-5: Structural Determinants That Preclude Simple Interchange with In-Class Analogs


Within the thiophene-furan-acetamide compound class, interchangeability is undermined by three structural variables that directly modulate target engagement, pharmacokinetics, and synthetic tractability: (1) the regiochemistry of the thiophene-furan biaryl junction (3-yl vs. 2-yl thiophene connectivity), which alters the dihedral angle and π-conjugation geometry and thereby shifts docking poses at protein targets ; (2) the presence and identity of the β-hydroxyethyl linker, which introduces a chiral hydroxyl that can participate in stereospecific hydrogen bonding with target residues [1]; and (3) the terminal N-acyl substituent (ethoxyacetyl vs. unsubstituted acetyl vs. thiophene-acetyl), which determines hydrogen bond acceptor count and modulates both metabolic liability and aqueous solubility [1]. Even structurally close analogs such as N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide (CAS 2034492-13-0), lacking both the β-hydroxyethyl linker and the ethoxyacetyl terminus, exhibit fundamentally altered pharmacophoric geometry and cannot be assumed to reproduce the biological profile of 2034489-61-5 .

Quantitative Differentiation Evidence for 2034489-61-5: Head-to-Head and Cross-Study Comparator Data for Scientific Procurement Decisions


COX-2 Enzyme Inhibition: Reported IC₅₀ of 2034489-61-5 and Comparison with Reference COX-2 Inhibitors

In an in vitro enzymatic assay, 2-ethoxy-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide (2034489-61-5) inhibited cyclooxygenase-2 (COX-2) with a reported IC₅₀ of 1.2 μM [1]. For context, the well-characterized selective COX-2 inhibitor NS-398 exhibits an IC₅₀ of 3.8 μM against sheep placental COX-2, and celecoxib inhibits human recombinant COX-2 with an IC₅₀ of approximately 0.04 μM [2]. The reported potency of 2034489-61-5 places it in an intermediate range—more potent than NS-398 but substantially less potent than celecoxib. No COX-1 selectivity data have been published for 2034489-61-5, preventing any assessment of isoform selectivity. Critically, this IC₅₀ datum originates from a single aggregated database entry and has not been cross-validated in independent peer-reviewed literature; it should be treated as preliminary and requiring replication.

COX-2 inhibition anti-inflammatory enzyme assay IC₅₀

Reported Oral Pharmacokinetic Half-Life in Rodent Models: In Vivo Exposure Duration Advantage

Preliminary in vivo pharmacokinetic evaluation in rodent models reported an oral half-life (t₁/₂) of 6.8 hours for 2034489-61-5, accompanied by moderate plasma protein binding and a favorable oral bioavailability profile [1]. For comparison, many early-stage thiophene-furan hybrid leads in the anti-inflammatory space exhibit t₁/₂ values below 3 hours in rodent models, often requiring twice-daily dosing regimens in preclinical efficacy studies [2]. A t₁/₂ approaching 7 hours suggests that 2034489-61-5 may support once-daily oral dosing in rodent pharmacology models, a practical advantage for repeated-dose inflammatory disease models. However, these PK data are reported in a single aggregated source without an identifiable peer-reviewed primary publication; independent replication and full PK parameter disclosure (Cₘₐₓ, AUC, Vd, clearance) are necessary before procurement based on PK differentiation.

pharmacokinetics half-life oral bioavailability rodent model

Physicochemical Property Differentiation: Molecular Weight and Topological Polar Surface Area Versus Closest Structural Analogs

In a direct structural comparison with its closest commercially listed analog—the regioisomer 2-ethoxy-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide (CAS 2034633-83-3), which shares the identical molecular formula C₁₄H₁₇NO₄S and molecular weight 295.36—the two compounds differ only in the attachment positions of the thiophene and furan rings [1]. 2034489-61-5 features the 5-(thiophen-3-yl)furan-2-yl connectivity, while CAS 2034633-83-3 bears a furan-3-yl and thiophen-2-yl substitution pattern. This regiochemical difference alters the spatial orientation of the heterocyclic biaryl system, which can modulate π-stacking interactions with aromatic protein residues and impact target binding geometry [2]. A second comparator, N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(thiophen-3-yl)acetamide (CAS 2034434-16-5), has a higher molecular weight (333.42) and an additional thiophene ring that increases lipophilicity and steric bulk, potentially altering both potency and selectivity profiles . No direct head-to-head biological comparison data exist for any of these analogs.

physicochemical properties molecular weight TPSA drug-likeness comparator analysis

Functional Group Architecture: Hydrogen Bond Donor/Acceptor Profile and Solubility-Enhancing Motifs Versus Deoxygenated Analogs

2034489-61-5 incorporates two structural features that distinguish it from simpler thiophene-furan-acetamide analogs: a β-hydroxy group on the ethyl linker and an ethoxyacetyl terminal moiety. These features contribute two hydrogen bond donors and five hydrogen bond acceptors, yielding a computed TPSA of 99.9 Ų [1]. In contrast, the deoxygenated comparator N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide (CAS 2034492-13-0, MW 221.27) lacks both the hydroxyl and ethoxy groups, and N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide (CAS not listed, MW 235.3) bears a simpler acetamide terminus without the ethoxyacetyl extension . The ethoxyacetyl moiety of 2034489-61-5 introduces an additional rotatable bond and ether oxygen, which may enhance aqueous solubility relative to simpler N-acetyl analogs—a property consistent with its computed XLogP3 of 1.1, indicating balanced hydrophilicity [1]. Additionally, molecular docking simulations suggest that the hydroxyl group participates in specific hydrogen bonds within the target protein active site, a contact unavailable to deoxy analogs [2]. No experimental solubility or permeability data have been published for this specific compound or its direct comparators.

hydrogen bonding solubility functional group bioavailability medicinal chemistry

Best-Fit Research and Industrial Application Scenarios for 2034489-61-5 Based on Available Quantitative Evidence


COX-2 Inhibitor Lead Optimization and Anti-Inflammatory Drug Discovery Programs

Programs seeking novel COX-2 inhibitor scaffolds with a reported IC₅₀ in the low micromolar range (1.2 μM) may consider 2034489-61-5 as a starting point for medicinal chemistry optimization. The thiophene-furan biaryl core represents a chemotype distinct from the diarylheterocycle class (e.g., celecoxib), offering potential intellectual property advantages [1]. Procurement is appropriate for in vitro COX-2 enzyme assays and selectivity profiling against COX-1 to verify the preliminary potency report. Users should note that the reported IC₅₀ requires independent replication before investment in larger-scale synthesis.

Structure-Activity Relationship (SAR) Studies Leveraging Regioisomeric Comparator Pairs

2034489-61-5 (CAS 2034489-61-5) and its direct regioisomer 2-ethoxy-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide (CAS 2034633-83-3) form a clean isomeric pair—identical molecular formula, identical molecular weight, differing only in heterocycle attachment regiochemistry . This pair is ideally suited for SAR studies aimed at mapping the stereoelectronic requirements of the target binding pocket. Procurement of both compounds simultaneously enables controlled head-to-head comparison of target engagement, cellular potency, and selectivity, eliminating confounding variables from molecular weight or lipophilicity differences.

Preclinical In Vivo Pharmacology Requiring Extended Half-Life Oral Dosing in Rodent Inflammation Models

Based on the reported rodent oral t₁/₂ of 6.8 hours, 2034489-61-5 may support once-daily oral dosing regimens in preclinical rodent models of inflammation [1]. This PK profile is advantageous for chronic inflammatory disease models requiring sustained target coverage over multiple days (e.g., collagen-induced arthritis, DSS-induced colitis). Researchers should independently confirm PK parameters in their specific rodent strain and formulation before committing to large-scale in vivo studies.

Protein-Protein Interaction (PPI) Disruption Research and Biophysical Assay Development

Molecular docking simulations indicate that the furan-thiophene core of 2034489-61-5 binds selectively to target protein active sites and may disrupt disease-relevant protein-protein interactions [1]. This compound is a candidate for biophysical assay development (surface plasmon resonance, isothermal titration calorimetry, fluorescence polarization) aimed at characterizing PPI disruption mechanisms. The hydroxyl and amide functionalities provide spectroscopic handles for binding assays. Procurement for these applications should be accompanied by independent biophysical validation of target engagement.

Quote Request

Request a Quote for 2-ethoxy-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.